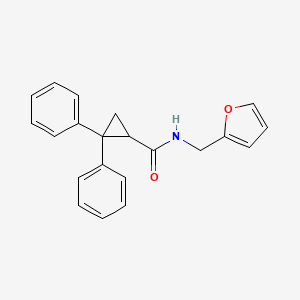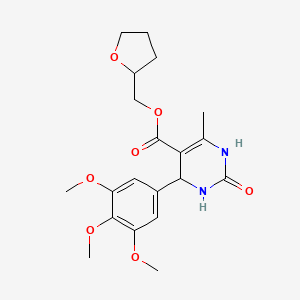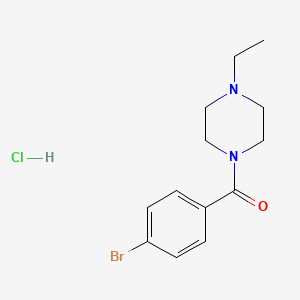![molecular formula C14H17N3O3 B4929694 3,5-dimethyl-4-[3-(2-nitrophenoxy)propyl]-1H-pyrazole](/img/structure/B4929694.png)
3,5-dimethyl-4-[3-(2-nitrophenoxy)propyl]-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-dimethyl-4-[3-(2-nitrophenoxy)propyl]-1H-pyrazole, also known as GW501516, is a synthetic drug that has been extensively studied for its potential applications in treating metabolic disorders such as obesity and diabetes. It belongs to a class of drugs known as peroxisome proliferator-activated receptor delta (PPARδ) agonists, which have been shown to improve insulin sensitivity, increase fat burning, and reduce inflammation.
Mechanism of Action
3,5-dimethyl-4-[3-(2-nitrophenoxy)propyl]-1H-pyrazole works by activating PPARδ, a nuclear receptor that plays a key role in regulating lipid and glucose metabolism. When activated, PPARδ increases the expression of genes involved in fatty acid oxidation and glucose uptake, while decreasing the expression of genes involved in fat storage and inflammation.
Biochemical and Physiological Effects:
3,5-dimethyl-4-[3-(2-nitrophenoxy)propyl]-1H-pyrazole has been shown to have a number of biochemical and physiological effects, including increased fat burning, improved insulin sensitivity, and reduced inflammation. It has also been shown to improve endurance and performance in animal models.
Advantages and Limitations for Lab Experiments
One advantage of 3,5-dimethyl-4-[3-(2-nitrophenoxy)propyl]-1H-pyrazole is its specificity for PPARδ, which allows for targeted activation of this receptor without affecting other nuclear receptors. However, one limitation is its potential for off-target effects, which may lead to unintended consequences.
Future Directions
There are a number of potential future directions for research on 3,5-dimethyl-4-[3-(2-nitrophenoxy)propyl]-1H-pyrazole, including its potential applications in treating other metabolic disorders such as non-alcoholic fatty liver disease and cardiovascular disease. Additionally, further studies are needed to fully understand the long-term effects and safety of 3,5-dimethyl-4-[3-(2-nitrophenoxy)propyl]-1H-pyrazole in humans.
Synthesis Methods
The synthesis of 3,5-dimethyl-4-[3-(2-nitrophenoxy)propyl]-1H-pyrazole involves a multi-step process that begins with the reaction of 2-bromophenol and 2-nitrophenol with propargyl bromide to form the intermediate compound 3-(2-bromo-5-methylphenoxy)prop-1-yne. This compound is then reacted with 3,5-dimethyl-4-aminopyrazole to form the final product, 3,5-dimethyl-4-[3-(2-nitrophenoxy)propyl]-1H-pyrazole.
Scientific Research Applications
3,5-dimethyl-4-[3-(2-nitrophenoxy)propyl]-1H-pyrazole has been extensively studied in both in vitro and in vivo models for its potential applications in treating metabolic disorders. In a study published in the Journal of Medicinal Chemistry, 3,5-dimethyl-4-[3-(2-nitrophenoxy)propyl]-1H-pyrazole was shown to improve insulin sensitivity and reduce inflammation in obese mice. Another study published in the Journal of Lipid Research found that 3,5-dimethyl-4-[3-(2-nitrophenoxy)propyl]-1H-pyrazole increased fat burning and reduced fat storage in human adipose tissue.
properties
IUPAC Name |
3,5-dimethyl-4-[3-(2-nitrophenoxy)propyl]-1H-pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c1-10-12(11(2)16-15-10)6-5-9-20-14-8-4-3-7-13(14)17(18)19/h3-4,7-8H,5-6,9H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URQHJPVHGHKCAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CCCOC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(4-tert-butylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-6-oxo-1,4,5,6-tetrahydro-3-pyridazinecarboxamide](/img/structure/B4929625.png)
![N-{[(6-methoxy-1,3-benzothiazol-2-yl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B4929648.png)
![N-(3,4-dimethylphenyl)-2-[2,4-dioxo-5-(2-thienylmethylene)-1,3-thiazolidin-3-yl]acetamide](/img/structure/B4929649.png)

![3-[5-oxo-4-[(5-phenyl-2-furyl)methylene]-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B4929666.png)


![N-(4-{[(6-methoxy-3-pyridazinyl)amino]sulfonyl}phenyl)-2-nitrobenzenesulfonamide](/img/structure/B4929682.png)

![2-amino-4-(3-bromo-4-fluorophenyl)-6-chloro-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B4929692.png)

![5-[4-(allyloxy)-3-bromo-5-methoxybenzylidene]-1-(2-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4929701.png)
![N-1-naphthyl-4-[4-(1-piperidinylsulfonyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B4929723.png)